6-bromo-4-ethyl-1H-indole-2,3-dione

Lipophilicity Drug-likeness Membrane permeability

6-Bromo-4-ethyl-1H-indole-2,3-dione (CAS 147494-35-7) is a disubstituted isatin (1H-indole-2,3-dione) derivative bearing a bromine atom at the C6 position and an ethyl group at the C4 position of the aromatic ring. With a molecular formula of C₁₀H₈BrNO₂, a molecular weight of 254.08 g/mol, and a predicted logP of 2.28, this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs: unsubstituted isatin (MW 147.13, logP 0.83), 6-bromoisatin (MW 226.03, logP ~1.72–1.77), 4-ethylisatin (MW 175.18, logP 1.52), and 5-bromoisatin (MW 226.03, logP ~1.69).

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B8487036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-ethyl-1H-indole-2,3-dione
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)Br)NC(=O)C2=O
InChIInChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)9(13)10(14)12-7/h3-4H,2H2,1H3,(H,12,13,14)
InChIKeyZDZKHMFPHKEERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-ethyl-1H-indole-2,3-dione: Physicochemical Identity and Comparator Landscape for Procurement Decisions


6-Bromo-4-ethyl-1H-indole-2,3-dione (CAS 147494-35-7) is a disubstituted isatin (1H-indole-2,3-dione) derivative bearing a bromine atom at the C6 position and an ethyl group at the C4 position of the aromatic ring [1]. With a molecular formula of C₁₀H₈BrNO₂, a molecular weight of 254.08 g/mol, and a predicted logP of 2.28, this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs: unsubstituted isatin (MW 147.13, logP 0.83), 6-bromoisatin (MW 226.03, logP ~1.72–1.77), 4-ethylisatin (MW 175.18, logP 1.52), and 5-bromoisatin (MW 226.03, logP ~1.69) [2][3][4]. The dual-substitution pattern—combining an electron-withdrawing halogen with an electron-donating alkyl group—creates a uniquely tuned electronic and steric environment on the isatin scaffold that is not accessible through any single-substituent analog [5].

Why 6-Bromo-4-ethyl-1H-indole-2,3-dione Cannot Be Replaced by Single-Substituent Isatin Analogs


Isatin derivatives exhibit pronounced position-dependent biological activity that precludes simple interchangeability. The bromine substitution position on the isatin benzene ring governs anti-inflammatory potency with a clear rank order (C5 > C6 > C7), while C4 alkyl substitution alters the conformational equilibrium of the isatin core and modulates reactivity toward nucleophiles [1][2]. Unsubstituted isatin (logP 0.83) and 6-bromoisatin (logP ~1.72) differ substantially in lipophilicity-driven membrane permeability from the target compound (logP 2.28), meaning that procurement of a simpler analog would introduce uncontrolled variables in any structure-activity study [3]. Furthermore, the C6-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C4-ethyl group provides steric bulk that can direct regioselectivity in subsequent derivatization—a dual functionality absent from all mono-substituted comparators [4]. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence for 6-Bromo-4-ethyl-1H-indole-2,3-dione vs. Comparator Isatin Analogs


Lipophilicity (LogP) Advantage: 6-Bromo-4-ethylisatin vs. Unsubstituted Isatin, 6-Bromoisatin, and 4-Ethylisatin

The target compound exhibits a predicted logP of 2.28, representing a 1.45 log unit increase over unsubstituted isatin (logP 0.83), a 0.56 log unit increase over 6-bromoisatin (logP 1.72–1.77), and a 0.76 log unit increase over 4-ethylisatin (logP 1.52) [1][2][3]. This places the compound in an optimal lipophilicity window (logP 1–3) associated with balanced aqueous solubility and membrane permeability, while exceeding the lipophilicity of all single-substituent comparators. In QSAR studies of isatin anticancer agents, lipophilic substituents at ring positions were positively correlated with cytotoxic potency, suggesting that the enhanced logP of the target compound may translate to improved cellular activity relative to less lipophilic analogs [4].

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Applications

At 254.08 g/mol, 6-bromo-4-ethyl-1H-indole-2,3-dione carries 11 heavy atoms (C₁₀H₈BrNO₂), compared to 9 heavy atoms for isatin (C₈H₅NO₂, MW 147.13), 10 for 6-bromoisatin (C₈H₄BrNO₂, MW 226.03), and 10 for 4-ethylisatin (C₁₀H₉NO₂, MW 175.18) [1]. The higher molecular weight and heavy atom count reflect the combined bromine (atomic mass 79.9) and ethyl (mass 29.1) contributions. This dual functionalization provides two distinct synthetic exit vectors: the C6-Br for transition metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and the C4-ethyl for steric shielding or further functionalization via benzylic oxidation. Patent literature on 2,3-disubstituted indole synthesis for HCV therapeutics explicitly employs bromoindole intermediates in palladium-catalyzed steps, validating the strategic value of the C6-Br handle [2].

Molecular weight Heavy atom count Synthetic building block Cross-coupling

Bromine Position-Specific SAR: C6-Br Activity Profile Inferred from Anti-Inflammatory and Cytotoxicity Studies

In a systematic study of brominated isatin anti-inflammatory activity, the position of the bromine atom on the isatin benzene ring produced a clear activity rank order of 5Br > 6Br > 7Br for inhibition of nitric oxide (NO) and TNFα production in LPS-stimulated RAW264.7 macrophages [1]. 5-Bromoisatin exhibited a predicted IC₅₀ of 34.3 μg/mL (151.6 μM) for NO inhibition, while 7-bromoisatin showed less than 5% inhibition at 50 μg/mL [1]. 6-Bromoisatin (position-matched to the target compound) occupies the intermediate position in this activity gradient, and at 40 μg/mL caused a 63.7% reduction in NFκB translocation—comparable to 6-bromoindole at 60.7% [1]. In cytotoxicity studies against U937 lymphoma cells, halogenation at C5, C6, or C7 greatly enhanced activity, with some di- and tri-halogenated isatins achieving IC₅₀ values <10 μM [2]. Specifically, 5-bromo, 5-iodo, and 5-fluoroisatin were 5–10 times more active than unsubstituted isatin [2]. While direct IC₅₀ data for the C6-bromo, C4-ethyl combination are not yet published, the established intermediate activity of the C6-bromo position—combined with the lipophilicity-enhancing C4-ethyl group—provides a rational basis for differentiating this compound from the more potent but less tunable C5-bromo series [3].

Structure-activity relationship Bromine positional effect Anti-inflammatory Cytotoxicity

C4-Substitution Conformational Effect: Stabilization of the Z-Isatin Conformation vs. Unsubstituted and C5/C6-Substituted Analogs

Substitution at the 4-position of the isatin core has been shown to exert a unique conformational effect not observed with C5, C6, or C7 substitution. Specifically, 4th-position substitution results in total reduction of E-conformation existence in isatin Schiff bases, stabilizing the Z-form, whereas complexation with Hg(II) ions stabilizes the ligand E-conformation [1]. This conformational locking is attributed to steric interaction between the C4 substituent and the C3 carbonyl/schiff base moiety. In the target compound, the C4-ethyl group would be expected to produce a similar conformational bias, potentially influencing: (a) the compound's reactivity toward nucleophilic attack at C3, (b) metal chelation geometry, and (c) recognition by biological targets that discriminate between isatin conformers. Unsubstituted isatin and C5/C6-substituted analogs lack this conformational constraint, making the target compound a distinct chemical entity for applications where defined geometry is critical [2].

Conformational analysis Isatin Schiff base Z/E equilibrium C4 steric effect

Dual Halogen-Alkyl Substitution as a Scaffold Differentiation Strategy: Comparison with Polybrominated Isatin Series

The isatin SAR landscape reveals a cytotoxicity gradient that correlates with degree of bromination: unsubstituted isatin (IC₅₀ U937 ~56.35 μM) < monobrominated isatins (5-10× more active than parent) < 5,7-dibromoisatin (IC₅₀ U937 <10 μM) < 5,6,7-tribromoisatin (most potent, IC₅₀ <10 μM) [1][2][3]. The most extensively optimized N-alkyl dibromoisatins achieve sub-micromolar potency (e.g., 5,7-dibromo-N-(p-methylbenzyl)isatin IC₅₀ 0.49 μM against U937 and Jurkat; 5,7-dibromo-N-(1-naphthylmethyl)isatin IC₅₀ 0.19 μM against U937) [2][3]. However, increasing bromination also increases molecular weight, reduces aqueous solubility, and may enhance non-specific protein binding. The target compound, with a single bromine at C6 and an ethyl group at C4, occupies a deliberately intermediate position: more lipophilic than monobrominated analogs but avoiding the extreme hydrophobicity and potential promiscuity of dibromo- and tribromo- species. This balanced profile positions the compound as a starting scaffold for rational optimization where both potency and drug-like properties must be simultaneously managed .

Scaffold diversification Polybromination Cytotoxicity gradient Selectivity tuning

Optimal Application Scenarios for 6-Bromo-4-ethyl-1H-indole-2,3-dione Based on Differentiation Evidence


Scaffold Diversification in Kinase and Bromodomain Inhibitor Discovery Programs

The target compound's dual C6-Br (cross-coupling handle) and C4-ethyl (lipophilicity/stereochemical modulator) functionality makes it an ideal core scaffold for generating focused libraries targeting ATP-binding pockets or bromodomain acetyl-lysine recognition sites. The C6 position can be diversified via Suzuki coupling to introduce aryl/heteroaryl groups that probe kinase hinge-region contacts, while the C4-ethyl group provides a defined steric and electronic environment at the opposite face of the isatin ring. This is supported by patent literature demonstrating bromoindole intermediates in palladium-catalyzed synthesis of 2,3-disubstituted indoles as HCV therapeutics . The predicted logP of 2.28 falls within the optimal range (1-3) for lead-like compounds, reducing the need for subsequent lipophilicity optimization that would be required if starting from 6-bromoisatin (logP ~1.72) [1].

Isatin-Based Anticancer SAR Exploration Requiring Intermediate Potency with Tunable Selectivity

For laboratories investigating isatin cytotoxicity SAR, the target compound offers a deliberate intermediate position in the activity spectrum. Unlike 5-bromoisatin (the most potent monobrominated position for anti-inflammatory and anticancer activity) or 5,7-dibromoisatin (potent but potentially promiscuous), the C6-bromo position provides moderate intrinsic activity that can be systematically enhanced through N-alkylation (reported to increase potency up to 22-fold) . The C4-ethyl group contributes additional lipophilicity (ΔlogP +0.56 vs. 6-bromoisatin), which QSAR studies have positively correlated with anticancer activity [1]. This starting point enables a wider dynamic range for SAR exploration than either more potent (C5-bromo series) or less potent (unsubstituted isatin) alternatives.

Conformationally Biased Isatin-Derived Schiff Base and Hydrazone Ligand Design

For research groups synthesizing isatin-3-thiosemicarbazones, isatin-3-hydrazones, or related Schiff base ligands for metal coordination or biological target engagement, the C4-ethyl substituent provides a built-in conformational control element. Published evidence demonstrates that 4-position substitution completely suppresses the E-conformation in isatin Schiff bases, locking the molecule into the Z-form . This pre-organization can reduce the entropic penalty of metal chelation or protein binding and may improve selectivity for targets that preferentially recognize one conformer. Neither 6-bromoisatin, 5-bromoisatin, nor unsubstituted isatin provide this conformational bias, making the target compound uniquely suited for structure-based design where ligand geometry must be precisely controlled [1].

Regioselective Synthetic Intermediate for C6-Functionalized Indole Derivatives

The C6-bromo substituent serves as a regiochemically defined exit vector for transition metal-catalyzed transformations (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck), while the C4-ethyl group directs electrophilic aromatic substitution to the remaining free positions through its electron-donating inductive effect. This dual activation pattern enables sequential, site-selective functionalization that is not possible with symmetrical or mono-substituted isatin analogs. The C2 and C3 carbonyl groups provide additional handles for condensation, reduction, or cycloaddition chemistry. Vendor specifications confirm 95% purity with batch-specific QC (NMR, HPLC, GC), meeting the requirements for reproducible synthetic intermediate use in medicinal chemistry and process chemistry laboratories .

Quote Request

Request a Quote for 6-bromo-4-ethyl-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.